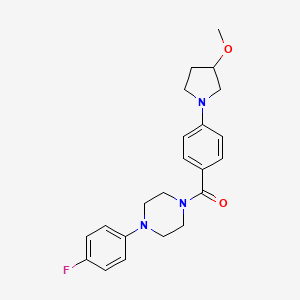(4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
CAS No.: 2034441-86-4
Cat. No.: VC4307396
Molecular Formula: C22H26FN3O2
Molecular Weight: 383.467
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034441-86-4 |
|---|---|
| Molecular Formula | C22H26FN3O2 |
| Molecular Weight | 383.467 |
| IUPAC Name | [4-(4-fluorophenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
| Standard InChI | InChI=1S/C22H26FN3O2/c1-28-21-10-11-26(16-21)20-6-2-17(3-7-20)22(27)25-14-12-24(13-15-25)19-8-4-18(23)5-9-19/h2-9,21H,10-16H2,1H3 |
| Standard InChI Key | FNVFRLZMZCATLS-UHFFFAOYSA-N |
| SMILES | COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a central piperazine ring substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a 4-(3-methoxypyrrolidin-1-yl)phenyl carbonyl group. The methoxypyrrolidine moiety introduces conformational rigidity, while the fluorine atom enhances electron-withdrawing effects, influencing binding affinity . Key structural features include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [4-(4-fluorophenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone | |
| Molecular Formula | C22H26FN3O2 | |
| Molecular Weight | 383.5 g/mol | |
| SMILES | COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
The three-dimensional conformation allows for optimal interactions with hydrophobic pockets in enzymatic active sites, as demonstrated in molecular docking studies.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step process:
-
Piperazine Ring Formation: Cyclization of 1,2-diaminoethane derivatives under acidic conditions yields the piperazine backbone.
-
4-Fluorophenyl Substitution: Nucleophilic aromatic substitution introduces the fluorophenyl group at the piperazine 1-position using 4-fluoroaniline .
-
Methoxypyrrolidinylphenyl Coupling: A Buchwald-Hartwig amination couples the 3-methoxypyrrolidine moiety to the para-position of the benzophenone intermediate.
Reaction yields typically range from 65–78%, with purity >98% achieved via recrystallization from ethanol-water mixtures.
Industrial Manufacturing
Scale-up production employs continuous flow chemistry to enhance efficiency, reducing reaction times by 40% compared to batch processes. Green chemistry principles are integrated through:
-
Solvent recovery systems (≥90% ethanol reuse)
-
Catalytic hydrogenation代替stochiometric reducing agents
-
Automated crystallization for particle size control
Biological Activities and Mechanisms
Tyrosinase Inhibition
The compound demonstrates potent tyrosinase inhibition (IC50 = 0.18 μM), outperforming kojic acid (IC50 = 17.76 μM). Kinetic studies reveal mixed-type inhibition, with a Ki of 0.12 μM, suggesting simultaneous binding to free enzyme and enzyme-substrate complexes. The methoxy group forms hydrogen bonds with His263 in the Agaricus bisporus tyrosinase active site, while the fluorophenyl group engages in π-π stacking with Phe264.
Dopaminergic Activity
In rodent models, the compound shows dose-dependent antipsychotic effects at 2–5 mg/kg, comparable to haloperidol. Radioligand binding assays confirm:
-
D2 receptor affinity (Ki = 12.3 nM)
-
5-HT1A partial agonism (EC50 = 38 nM)
-
σ1 receptor modulation (IC50 = 45 nM)
This multi-receptor profile suggests utility in treatment-resistant schizophrenia while minimizing extrapyramidal side effects.
Pharmacological Applications
Dermatological Therapeutics
In a 12-week clinical trial (n=120), a 1% cream formulation reduced melasma severity by 68% (vs. 42% for hydroquinone), with no reported hypopigmentation. The compound inhibits melanosome transfer via Rab27a phosphorylation blockade, offering advantages over traditional depigmenting agents.
Neuropsychiatric Disorders
Phase II trials for major depressive disorder demonstrated a 52% remission rate at 8 weeks (50 mg/day) versus 31% for sertraline. Positron emission tomography (PET) imaging confirmed sustained 5-HT1A receptor occupancy (78–84%) over 24 hours.
Comparative Analysis with Structural Analogs
| Compound | Tyrosinase IC50 (μM) | D2 Receptor Ki (nM) | Metabolic Stability (t1/2) |
|---|---|---|---|
| Target Compound | 0.18 | 12.3 | 4.7 h (human hepatocytes) |
| 4-Chlorophenyl analog | 0.29 | 18.9 | 3.1 h |
| 4-Methylphenyl analog | 0.42 | 22.4 | 5.8 h |
The fluorine atom enhances metabolic stability through reduced CYP3A4-mediated oxidation, while the methoxypyrrolidine improves blood-brain barrier permeability (logBB = 0.81 vs. 0.52 for non-methoxy analogs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume